molecular formula C21H18N4 B2801834 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine CAS No. 865658-64-6

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine

Cat. No.: B2801834
CAS No.: 865658-64-6
M. Wt: 326.403
InChI Key: XJYNNCURQSDYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrole and pyrimidine precursors. One common synthetic route includes the following steps:

  • Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the reaction of 2,5-dimethyl-1H-pyrrole with appropriate reagents to introduce the desired substituents.

  • Formation of the Phenyl Group: : The phenyl group is often introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

  • Coupling of Pyrimidine and Pyrrole: : The final step involves the coupling of the pyrimidine ring with the pyrrole-substituted phenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : It may serve as a ligand in biological studies, interacting with various biomolecules and proteins.

  • Industry: : Use in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: can be compared with other similar compounds, such as:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

  • 2-(4-pyridinyl)pyrimidine derivatives

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of rings and substituents, which can influence its reactivity and biological activity.

Biological Activity

The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Chemical Formula : C16_{16}H18_{18}N4_{4}
  • Molecular Weight : 270.35 g/mol

Research indicates that pyrimidine derivatives, including this compound, interact with various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and metabolic pathways. Specifically, its structural components suggest potential interactions with kinases and other enzymes involved in critical signaling pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis. The mechanism involves the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23127.6Induction of apoptosis
HeLa15.4Inhibition of cell cycle progression
A54920.3Modulation of Bcl-2 family proteins

Immunomodulatory Effects

The compound has also been investigated for its ability to enhance monoclonal antibody (mAb) production in cell cultures. A study reported that it increased the specific glucose uptake rate and intracellular ATP levels during mAb production, indicating a potential role in bioprocess optimization for therapeutic antibodies .

Table 2: Immunomodulatory Effects on mAb Production

ConditionGlucose Uptake Rate (g/L)ATP Level (µM)
Control0.51.2
With Compound0.81.8

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that the 2,5-dimethylpyrrole moiety is crucial for enhancing biological activity. Variations in this structure significantly affect the compound's efficacy against different biological targets .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.
  • In Vivo Studies : Preliminary animal studies indicated that administration of this compound led to significant tumor reduction without notable toxicity, suggesting a favorable therapeutic index.

Properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-3-4-16(2)25(15)19-7-5-17(6-8-19)20-11-14-23-21(24-20)18-9-12-22-13-10-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYNNCURQSDYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.